molecular formula C13H11BrN2O3S B2789996 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid CAS No. 71591-70-3

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B2789996
CAS No.: 71591-70-3
M. Wt: 355.21
InChI Key: MZQNQVMSLLVKRU-UHFFFAOYSA-N
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Description

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid are largely determined by its interactions with various biomolecules. The compound has been found to exhibit promising antimicrobial activity, which suggests that it may interact with enzymes and proteins involved in microbial metabolism .

Cellular Effects

In cellular environments, this compound has been shown to have significant effects. It has been found to exhibit anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have shown that the compound displays good docking scores within the binding pocket of selected proteins .

Preparation Methods

The synthesis of 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid typically involves the reaction of 4-bromobenzaldehyde with thiourea to form 4-(4-bromophenyl)thiazol-2-amine. This intermediate is then reacted with succinic anhydride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Chemical Reactions Analysis

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQNQVMSLLVKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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